molecular formula C17H30O4SSi B015628 (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate CAS No. 222539-29-9

(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate

Cat. No. B015628
M. Wt: 358.6 g/mol
InChI Key: RMSGBSHWVCGDTD-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate, also known as (2S)-TBDMS, is an organosilicon compound that can be used in a variety of scientific research applications. It is a derivative of the tosylate group, which is a functional group comprised of a toluene sulfonate ester. The tosylate group is known to be highly reactive, making it useful in a variety of synthetic processes. (2S)-TBDMS is a versatile compound that can be used in a variety of different scientific research applications, such as synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Synthetic and Environmental Applications of Ethers

  • Environmental Impact of Ethers : Research has explored the environmental occurrence, fate, and potential impacts of ethers like methyl tert-butyl ether (MTBE) and others, often used as gasoline additives to improve octane rating and reduce exhaust pollution. These studies assess the solubility, degradation, and bioremediation potential of ethers in various environmental contexts, providing insight into the challenges and methodologies for managing chemical pollutants (Marsh et al., 1999); (Schmidt et al., 2004).

  • Bioremediation of Ethers : Studies on the microbial degradation of ethers such as MTBE and tert-butyl alcohol (TBA) in subsurface environments highlight the capacity for bioremediation under specific conditions. These reviews detail the aerobic and anaerobic pathways for ether degradation, indicating the potential for environmental remediation of ether pollutants (Fiorenza & Rifai, 2003).

  • Chemical Properties and Applications : The thermophysical properties of ethers and their mixtures have been studied for their applications in various industrial processes. This research is critical for understanding the behavior of such compounds under different conditions and their potential uses beyond fuel additives (Domańska et al., 2016).

  • Adsorption and Purification Technologies : Adsorption techniques for removing ethers like MTBE from the environment demonstrate the effectiveness of various adsorbents. This research contributes to the development of purification technologies to mitigate water and soil pollution (Vakili et al., 2017).

properties

IUPAC Name

[(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O4SSi/c1-14-8-10-16(11-9-14)22(18,19)20-12-15(2)13-21-23(6,7)17(3,4)5/h8-11,15H,12-13H2,1-7H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSGBSHWVCGDTD-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463921
Record name (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate

CAS RN

222539-29-9
Record name (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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